Bicyclo[2.2.2]octa-2,5,7-triene
Description
Properties
IUPAC Name |
bicyclo[2.2.2]octa-2,5,7-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-5-3-7(1)4-6-8/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCCUQVVABYRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C=CC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198171 | |
| Record name | Barrelene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-24-3 | |
| Record name | Barrelene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barrelene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barrelene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARRELENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5L4Z7K7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The original synthesis of bicyclo[2.2.2]octa-2,5,7-triene by Zimmerman in 1960 involved the reaction of benzene and acetylene in a Diels-Alder reaction . This synthesis was later modified in 1969 to improve yield and efficiency . Another method involves the use of benzene oxide as a starting material .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of readily available starting materials and catalysts to facilitate the Diels-Alder reaction. The reaction conditions often include elevated temperatures and pressures to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:
Hydrogenation: Converts this compound to bicyclo[2.2.2]octane using hydrogen gas and Adams’ catalyst in ethanol.
Bromination: Reacts with bromine in tetrachloromethane to form a di-bromo adduct.
Epoxidation: Reacts with oxone to form trioxatrishomobarrelene, which can further rearrange to trioxatrishomocubane using boron trifluoride.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, Adams’ catalyst, ethanol.
Bromination: Bromine, tetrachloromethane.
Epoxidation: Oxone, boron trifluoride.
Major Products:
Hydrogenation: Bicyclo[2.2.2]octane.
Bromination: Di-bromo adduct.
Epoxidation: Trioxatrishomobarrelene, trioxatrishomocubane.
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:
Chemistry: Used as a starting material for synthesizing other organic compounds, such as semibullvalene.
Biology and Medicine: Its unique structure makes it a subject of interest in studying molecular interactions and potential drug development.
Industry: Used in the production of polymers through ring-opening metathesis polymerization.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene involves its ability to undergo various chemical transformations due to its strained molecular structure. The compound’s reactivity is influenced by the presence of three ethylene units and two methine groups, which create a high degree of ring strain. This strain makes the compound highly reactive in Diels-Alder reactions and other cycloaddition reactions .
Comparison with Similar Compounds
Norbornene (Bicyclo[2.2.1]hept-2-ene)
Key Differences :
- Norbornene lacks the triene conjugation of barrelene, making it unsuitable for forming conjugated polymers like PPV.
- Barrelene copolymers exhibit fluorescence post-dehydrogenation, a property absent in norbornene-based polymers .
Bicyclo[2.2.2]octane (Saturated Analog)
Key Insight : The strain in barrelene’s triene system drives its reactivity, enabling unique transformations like dehydrogenation to PPV, whereas the saturated analog is unreactive .
Bicyclo[3.3.1]nonane Derivatives
Key Difference: Bicyclo[3.3.1]nonane derivatives exhibit chirality and homoconjugation, making them suitable for optical applications, whereas barrelene’s utility lies in polymer synthesis .
Benzocyclobutene (Bicyclo[4.2.0]octa-1,3,5-triene)
Key Insight : Benzocyclobutene’s fused aromatic system offers thermal stability, but it lacks the triene conjugation necessary for emissive polymer formation .
Propellane Derivatives with Bicyclo[2.2.2]octene Units
Key Difference : Propellanes are structurally complex and used in medicinal chemistry, whereas barrelene’s simplicity enables scalable polymer synthesis .
Q & A
Q. What are the established methods for synthesizing bicyclo[2.2.2]octa-2,5,7-triene (barrelene), and how can experimental reproducibility be ensured?
The synthesis of barrelene typically involves Diels-Alder reactions or photochemical cyclization. An improved protocol by Jefford et al. involves heating dimethyl acetylenedicarboxylate with octamethylnaphthalene in chlorobenzene, followed by methanol extraction and silica gel chromatography . To ensure reproducibility:
- Document solvent purity, reaction temperature (±1°C precision), and catalyst loading.
- Characterize intermediates via NMR (e.g., allylic methyl signals at δ 8.27) and mass spectrometry .
- Provide supplementary data on reaction yields and purification steps, adhering to journal guidelines for experimental transparency .
Q. How does the thermodynamic stability of barrelene compare to its hydrogenation products, and what experimental data support this?
Barrelene’s enthalpy of hydrogenation (ΔrH° = -93.78 ± 0.31 kcal/mol) reflects its strain energy, which is reduced upon forming bicyclo[2.2.2]octane . Key data include:
Advanced Research Questions
Q. What computational methods elucidate the electronic structure of barrelene’s unique six π-electron system?
Barrelene’s electronic configuration is studied via Hückel molecular orbital (HMO) theory and density functional theory (DFT). Zimmerman and Paufler characterized its antiaromaticity and delocalized π-system using HMO, while Borden et al. (2012) employed DFT to quantify strain energy (∼40 kcal/mol) and methyl group effects on tautomer equilibria . Key steps:
- Optimize geometry using B3LYP/6-31G(d).
- Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity.
- Validate with experimental UV/Vis spectra (e.g., λmax shifts in substituted derivatives) .
Q. How can contradictions in reported thermodynamic data for barrelene derivatives be resolved?
Discrepancies in ΔrH° values (e.g., gas vs. liquid phase) arise from experimental conditions. For example:
- Squillacote and Bergman (1986) reported ΔrH° = 5.5 ± 0.6 kcal/mol for valence tautomerism in gas phase, differing from solution-phase studies . Resolution strategies:
- Cross-reference calorimetric data with computational ΔfH° (enthalpy of formation).
- Account for solvent polarity (e.g., acetic acid stabilizes ionic intermediates) .
- Use high-precision mass spectrometry to confirm molecular weights of intermediates .
Q. What structural features distinguish barrelene from related bicyclic trienes, and how do these impact reactivity?
Barrelene’s rigid bicyclo[2.2.2] framework and conjugated triene system contrast with:
- Bicyclo[4.2.0]octa-2,4,7-triene : Lower strain due to larger rings but reduced π-overlap .
- Bicyclo[3.3.0]octa-1(5),2,3-triene : Increased stability from fewer double bonds . Reactivity implications:
- Barrelene undergoes [2+2] photodimerization, while less-strained analogs favor Diels-Alder reactions.
- Substituent effects (e.g., methyl groups) alter regioselectivity in electrophilic additions .
Methodological Guidance
Q. What analytical techniques are critical for characterizing barrelene’s purity and structural integrity?
- NMR Spectroscopy : Identify allylic protons (δ 6.42–8.27) and bridgehead methyl groups (δ 7.91–7.95) .
- Mass Spectrometry : Confirm molecular ion peaks (m/z = 104 for C₈H₈) and fragmentation patterns .
- X-ray Crystallography : Resolve bond lengths (e.g., C=C = 1.34 Å) and dihedral angles to validate strain .
Q. How should researchers design experiments to investigate barrelene’s biological interactions without violating ethical guidelines?
- Use in vitro assays (e.g., cell-free systems) to study interactions with biomolecules (e.g., DNA intercalation).
- Avoid in vivo testing unless compliant with institutional review boards (IRBs).
- Reference safety protocols (e.g., GHS hazard codes: H302, H315) for lab handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
